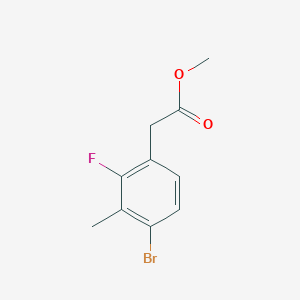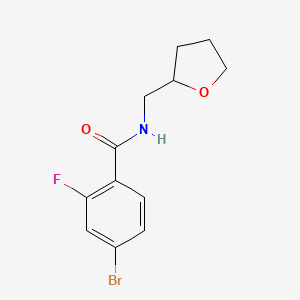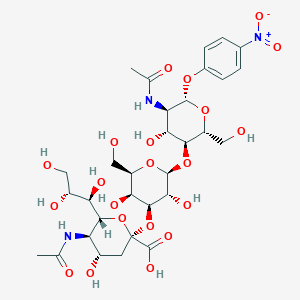
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) is a complex carbohydrate derivative that includes sialic acid (NeuAc), galactose (Gal), N-acetylglucosamine (GlcNAc), and a nitrophenyl group (Ph(4-NO2))
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:
Glycosylation: The sequential addition of monosaccharides (sialic acid, galactose, and N-acetylglucosamine) using glycosyl donors and acceptors under specific conditions.
Deprotection: Removal of protecting groups to yield the desired oligosaccharide.
Conjugation: Attachment of the nitrophenyl group to the oligosaccharide through a suitable linker.
Industrial Production Methods
Industrial production of such complex glycoconjugates often involves enzymatic synthesis using glycosyltransferases, which offer high specificity and efficiency. This method can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The hydroxyl groups on the sugar moieties can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted glycoconjugates depending on the reagents used.
Applications De Recherche Scientifique
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell-cell interactions and signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various biological pathways, including immune response and cell adhesion. The nitrophenyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
NeuAc(a2-6)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2): Similar structure but with a different linkage between sialic acid and galactose.
NeuAc(a2-3)Gal(b1-3)GlcNAc(b)-O-Ph(4-NO2): Similar structure but with a different linkage between galactose and N-acetylglucosamine.
Uniqueness
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) is unique due to its specific glycosidic linkages and the presence of the nitrophenyl group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C31H45N3O21 |
|---|---|
Poids moléculaire |
795.7 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C31H45N3O21/c1-11(38)32-19-15(40)7-31(30(46)47,54-26(19)21(42)16(41)8-35)55-27-22(43)17(9-36)51-29(24(27)45)53-25-18(10-37)52-28(20(23(25)44)33-12(2)39)50-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-37,40-45H,7-10H2,1-2H3,(H,32,38)(H,33,39)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24+,25+,26+,27-,28+,29-,31-/m0/s1 |
Clé InChI |
OUJZEVYPUZNYBL-QKLDUHAXSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
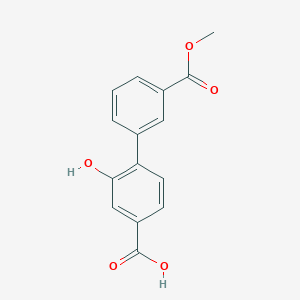
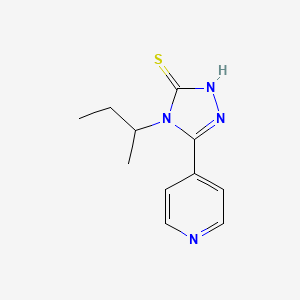
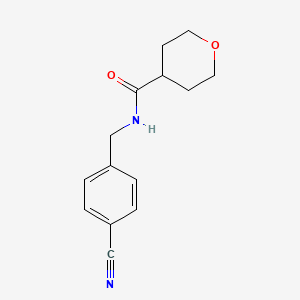

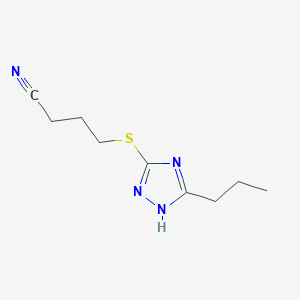
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
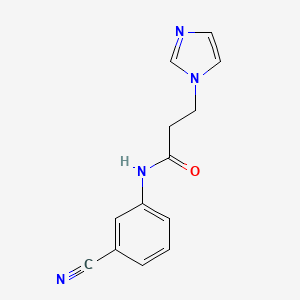
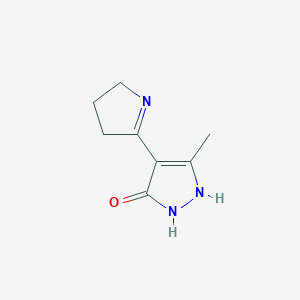
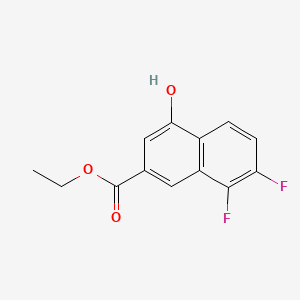
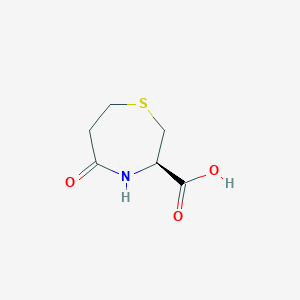
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
